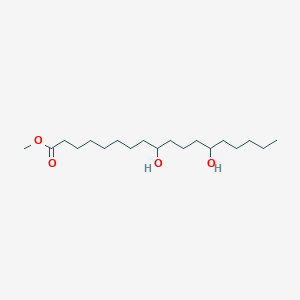
Methyl 9,13-dihydroxyoctadecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 9,13-dihydroxyoctadecanoate is a chemical compound with the molecular formula C19H38O4 It is a methyl ester derivative of octadecanoic acid, featuring hydroxyl groups at the 9th and 13th carbon positions
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 9,13-dihydroxyoctadecanoate can be synthesized through the esterification of 9,13-dihydroxyoctadecanoic acid with methanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may also include purification steps such as distillation and crystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 9,13-dihydroxyoctadecanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of ethers or esters.
Scientific Research Applications
Methyl 9,13-dihydroxyoctadecanoate has various applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biological systems and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 9,13-dihydroxyoctadecanoate involves its interaction with specific molecular targets and pathways. The hydroxyl groups and ester functionality allow it to participate in various biochemical reactions, potentially affecting cellular processes and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- Methyl 9,10-dihydroxyoctadecanoate
- Methyl 9,12-dihydroxyoctadecanoate
- Methyl 9,12-diamino-10,13-dihydroxyoctadecanoate
Uniqueness
Methyl 9,13-dihydroxyoctadecanoate is unique due to the specific positioning of the hydroxyl groups at the 9th and 13th carbon positions, which imparts distinct chemical properties and reactivity compared to its analogs.
Properties
CAS No. |
41207-66-3 |
|---|---|
Molecular Formula |
C19H38O4 |
Molecular Weight |
330.5 g/mol |
IUPAC Name |
methyl 9,13-dihydroxyoctadecanoate |
InChI |
InChI=1S/C19H38O4/c1-3-4-8-12-17(20)14-11-15-18(21)13-9-6-5-7-10-16-19(22)23-2/h17-18,20-21H,3-16H2,1-2H3 |
InChI Key |
ZZQLBLVZQGLFHN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(CCCC(CCCCCCCC(=O)OC)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6,7-Dimethylidenebicyclo[3.2.2]nonane](/img/structure/B14671912.png)

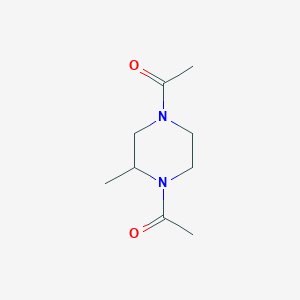

![1-[3-(3-Methoxyphenyl)-1-methylpyrrolidin-3-yl]propan-1-ol](/img/structure/B14671936.png)
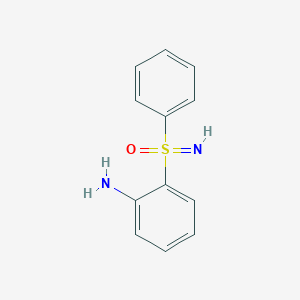
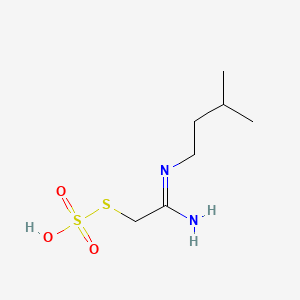
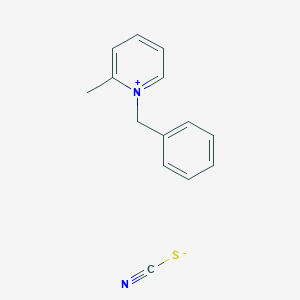
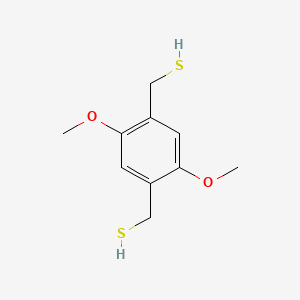

![[(3S,7S,8R,9S,10R,13S,14S)-7-methoxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B14671966.png)
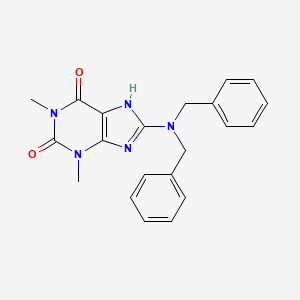

![2-[Di(prop-2-en-1-yl)carbamoyl]benzoic acid](/img/structure/B14671985.png)
